4-(dimethoxymethyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJCELGMOSPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dimethoxymethyl Benzoic Acid
Direct Synthesis Approaches to 4-(dimethoxymethyl)benzoic Acid
Direct synthesis predominantly relies on the selective transformation of the aldehyde group of a preconceived benzoic acid structure into a dimethyl acetal (B89532). This method is favored for its atom economy and straightforward reaction sequence.
Acetalization of 4-Carboxybenzaldehyde Precursors
The most common and direct route to this compound involves the acetalization of 4-carboxybenzaldehyde, also known as 4-formylbenzoic acid. wikipedia.orgchemicalbook.comchemicalbook.com This precursor contains both the required carboxylic acid and an aldehyde functional group at the para position of the benzene (B151609) ring. wikipedia.org The core of this synthetic step is the protection of the aldehyde group by converting it into a dimethyl acetal using methanol (B129727). This reaction prevents the aldehyde from undergoing unwanted side reactions in subsequent synthetic steps where the carboxylic acid moiety might be manipulated.
Brønsted Acid-Catalyzed Routes for Acetal Formation
The formation of the dimethyl acetal from 4-carboxybenzaldehyde and methanol is typically not spontaneous and requires catalytic activation. Brønsted acids are widely employed for this purpose. researchgate.net The mechanism involves the protonation of the aldehyde's carbonyl oxygen by the Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. A second molecule of methanol subsequently displaces a water molecule from the hemiacetal intermediate, leading to the formation of the stable acetal. This acid-catalyzed approach is a cornerstone for achieving efficient acetalization. researchgate.netacs.org
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, catalyst, temperature, and reaction time are all critical factors that can influence the outcome. researchgate.netnih.gov
Key optimization parameters include:
Catalyst: While various Brønsted acids can be used, their strength and concentration must be controlled to avoid side reactions, such as the esterification of the carboxylic acid group with the methanol solvent.
Solvent and Reagent Concentration: Methanol often serves as both the acetalizing agent and the solvent. Using a large excess of methanol can drive the reaction equilibrium towards the product side.
Water Removal: The acetalization reaction produces water as a byproduct. The continuous removal of this water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent, is crucial to shift the equilibrium towards the formation of the acetal and maximize the yield.
Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate, though milder conditions may be chosen to enhance selectivity. escholarship.org
The following table illustrates how reaction conditions can be varied for optimization, based on general principles of acetalization reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |
| Precursor | 4-Carboxybenzaldehyde | 4-Carboxybenzaldehyde | 4-Carboxybenzaldehyde | Acetal Formation |
| Reagent | Methanol (excess) | Methanol | Trimethyl orthoformate | High Yield |
| Catalyst | p-Toluenesulfonic acid | Sulfuric Acid | Amberlyst-15 | High Selectivity, Easy Workup |
| Solvent | Methanol | Benzene | Dichloromethane | Efficient Reaction |
| Temperature | Reflux | Room Temperature | Reflux | Controlled Reactivity |
| Water Removal | Dean-Stark Trap | Molecular Sieves | Not required with orthoformate | Shift Equilibrium to Products |
This table is a representative example of optimization strategies and does not reflect a single specific experimental procedure.
Indirect Synthetic Pathways Involving this compound Formation
Transformation from Halogenated Benzaldehyde (B42025) Derivatives
An alternative pathway begins with halogenated benzaldehyde derivatives, such as 4-bromobenzaldehyde. This multi-step process involves:
Acetalization: The aldehyde group of the starting material is first protected as a dimethyl acetal under acidic conditions, yielding 1-bromo-4-(dimethoxymethyl)benzene. This step is crucial to shield the reactive aldehyde from the conditions of the subsequent step.
Carboxylation: The halogenated acetal is then converted to the corresponding benzoic acid derivative. This is often achieved through a Grignard reaction, where the aryl bromide is treated with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide, followed by an acidic workup to produce this compound. Alternatively, palladium-catalyzed carbonylation reactions can be employed. The use of halogenated precursors is a versatile method in organic synthesis. acs.orgbeilstein-journals.org
Functional Group Interconversions on Benzoic Acid Scaffolds
Functional group interconversion (FGI) provides a powerful set of tools for organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduimperial.ac.uk In the context of synthesizing this compound, a common strategy starts with p-toluic acid (4-methylbenzoic acid).
The synthesis can proceed via two main sequences:
Oxidation then Acetalization: The methyl group of p-toluic acid is first oxidized to an aldehyde group to form 4-carboxybenzaldehyde. Reagents like chromium trioxide or potassium permanganate (B83412) can be used for this benzylic oxidation. imperial.ac.uk The resulting 4-carboxybenzaldehyde is then subjected to acetalization as described in section 2.1.1.
Esterification, Bromination, Substitution, and Hydrolysis: A more complex route involves first protecting the carboxylic acid of p-toluic acid as an ester (e.g., methyl 4-methylbenzoate). The benzylic methyl group is then brominated using a reagent like N-bromosuccinimide (NBS) to form methyl 4-(bromomethyl)benzoate. This is followed by substitution with methoxide (B1231860) to yield methyl 4-(methoxymethyl)benzoate, which is then oxidized to the desired acetal. Finally, hydrolysis of the ester group yields this compound.
These FGI strategies highlight the flexibility of modern synthetic chemistry, enabling the construction of target molecules from a variety of commercially available starting materials.
Chemical Transformations and Reactivity of 4 Dimethoxymethyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, allowing for the formation of various derivatives such as esters and amides.
The carboxylic acid moiety of 4-(dimethoxymethyl)benzoic acid can be readily converted to its corresponding esters through various standard esterification protocols. A common method involves the reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 4-(dimethoxymethyl)benzoate is achieved by reacting the acid with methanol (B129727) and thionyl chloride. nih.gov This reaction proceeds with high efficiency, providing the methyl ester in excellent yield. nih.gov
Another approach to esterification involves the use of coupling agents. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the condensation of carboxylic acids and alcohols under mild conditions. researchgate.net While specific examples with this compound are not prevalent in the cited literature, this method is generally applicable to a wide range of carboxylic acids. researchgate.net The choice of method often depends on the substrate's sensitivity and the desired reaction conditions. tcu.edudergipark.org.trgoogle.com
| Reactant | Reagent(s) | Product | Yield |
| This compound | Methanol, Thionyl Chloride | Methyl 4-(dimethoxymethyl)benzoate | 97% nih.gov |
This table summarizes an example of an esterification reaction involving this compound.
The formation of an amide bond from the carboxylic acid group is a key transformation, often employed in the synthesis of polymers and biologically relevant molecules. acs.org This reaction typically requires the activation of the carboxylic acid. Common modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for this purpose. peptide.comsigmaaldrich.combachem.com These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net
For example, this compound can be coupled with amines like N-ethylacrylamide-2-amine to form N-Ethylacrylamide-2-(4-(dimethoxymethyl)benzamide). rsc.orgjst.go.jp The use of such coupling agents is standard practice in peptide synthesis and allows for the formation of amide bonds under mild conditions, which is crucial when dealing with sensitive functional groups. peptide.comnsf.gov
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |
| This compound | N-ethylacrylamide-2-amine | Not Specified | N-Ethylacrylamide-2-(4-(dimethoxymethyl)benzamide) | rsc.orgjst.go.jp |
| Benzoic Acid | Aniline | AMPx reagents | N-Phenylbenzamide | nsf.gov |
This table provides examples of amidation reactions, including one involving this compound.
For specific applications, particularly in bioconjugation, the carboxylic acid is often converted into a more stable, yet highly reactive, activated ester. google.com A prime example is the N-hydroxysuccinimide (NHS) ester. cymitquimica.com this compound can be reacted with N-hydroxysuccinimide to form succinimidyl 4-(dimethoxymethyl)benzoate. jku.at This NHS ester is particularly useful for labeling proteins and other biomolecules containing primary amine groups. echemi.comcaymanchem.com The reaction is typically facilitated by a coupling agent like a carbodiimide (B86325) (e.g., DCC or EDC). peptide.com
The formation of anhydrides is another strategy to activate the carboxylic acid. google.com While less common for this specific molecule in the literature, mixed anhydrides can be formed, for example, by reacting the carboxylic acid with a chloroformate in the presence of a base. These activated intermediates can then be used in subsequent reactions. google.com
| Reactant | Reagent | Product | Reference |
| This compound | N-hydroxysuccinimide | Succinimidyl 4-(dimethoxymethyl)benzoate | jku.at |
| Benzoic Acid | N-hydroxysuccinimide, Halogenating Agent | Benzoic acid N-hydroxysuccinimide ester | google.com |
This table illustrates the formation of activated esters from carboxylic acids like this compound.
Reactivity of the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl group serves as a stable protecting group for the corresponding aldehyde, 4-formylbenzoic acid. nih.gov Its reactivity is centered on its removal (hydrolysis) to unmask the aldehyde functionality when needed.
The primary reaction of the dimethoxymethyl acetal is its hydrolysis, or deacetalization, back to the aldehyde. This transformation is a key step in multi-step syntheses where the aldehyde functionality needs to be revealed at a specific point. evitachem.com The reaction is typically carried out under acidic conditions.
A variety of acids can be employed for this deprotection. For instance, stirring the compound in formic acid at room temperature is an effective method to yield 4-formylbenzoic acid. researchgate.net Other acidic conditions, such as using aqueous solutions of hydrochloric acid or trifluoroacetic acid, are also commonly used for the deacetalization of similar aromatic acetals. iaea.org The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| This compound derivative | Formic Acid, THF | 4-formylbenzoic acid derivative | |
| Methyl 4-(dimethoxymethyl)benzoate | Not Specified (Implied Acidic Hydrolysis) | Methyl 4-formylbenzoate | nih.gov |
This table shows examples of deacetalization reactions to form the corresponding aldehyde.
While hydrolysis is the most common reaction, the dimethoxymethyl acetal group can also undergo substitution reactions, although this is less frequently exploited for this specific compound. Under the influence of a Lewis acid, one of the methoxy (B1213986) groups can act as a leaving group, generating an oxonium ion intermediate. nii.ac.jprsc.org This reactive intermediate can then be attacked by a nucleophile.
For example, benzaldehyde (B42025) dimethyl acetal, a related compound, can react with nucleophiles like allyltrimethylsilane (B147118) in the presence of Lewis acids such as a mixture of aluminum bromide (AlBr₃) and copper(I) bromide (CuBr), leading to the formation of a new carbon-carbon bond. ucla.edu Similarly, reactions with terminal alkynes can be catalyzed by zinc chloride (ZnCl₂) to furnish propargyl ethers. rsc.org These types of reactions highlight the potential for the acetal group to participate in C-C bond-forming reactions, expanding its synthetic utility beyond just a protecting group. nii.ac.jposaka-u.ac.jp
| Acetal | Nucleophile | Catalyst/Reagent | Product Type | Reference |
| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | AlBr₃/CuBr | Homoallyl ether | ucla.edu |
| Benzaldehyde dimethyl acetal | 1-Decyne | ZnCl₂ | Propargyl ether | rsc.org |
This table presents examples of substitution reactions on a related acetal, demonstrating the potential reactivity of the dimethoxymethyl group.
Aromatic Ring Functionalization and Reactivity
The presence of both a deactivating carboxyl group and a potentially activating dimethoxymethyl group on the aromatic ring of this compound creates a unique reactivity profile. Understanding the directing effects of these substituents is crucial for predicting the outcomes of aromatic functionalization reactions.
Ortho-Functionalization Strategies of Benzoic Acid Derivatives
The functionalization of the positions ortho to the carboxylic acid group is a key strategy in the synthesis of complex aromatic molecules. The carboxylate group itself can act as a powerful directing group in these transformations.
One of the most prominent methods for achieving ortho-functionalization is Directed ortho-Metalation (DOM) . organic-chemistry.org In this process, an alkyllithium reagent reacts with an arene bearing a directed metalation group (DMG) to selectively deprotonate the ortho position, forming a lithiated intermediate. organic-chemistry.org The carboxylic acid group, after deprotonation to a carboxylate, serves as an effective DMG. organic-chemistry.orgresearchgate.net For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures results in exclusive deprotonation at the position ortho to the carboxylate. acs.orgorganic-chemistry.org This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org
Beyond lithiation, other transition-metal-catalyzed reactions have been developed for the ortho-functionalization of benzoic acids. These methods often offer milder reaction conditions and broader functional group tolerance. For example, ruthenium catalysts can achieve the regiospecific ortho-allylation of benzoic acids with allyl acetates. nih.gov Similarly, iridium-catalyzed reactions enable the ortho-C-H methylation and iodination of benzoic acids. nih.govacs.org These reactions highlight the versatility of the carboxyl group as a directing group for late-stage functionalization. nih.gov
Table 1: Selected Ortho-Functionalization Reactions of Benzoic Acid Derivatives
| Reaction | Catalyst/Reagent | Electrophile/Coupling Partner | Position of Functionalization | Reference |
|---|---|---|---|---|
| Directed ortho-Metalation | s-BuLi/TMEDA | Various electrophiles (e.g., MeI, (MeS)₂) | Ortho to carboxylate | researchgate.netacs.orgorganic-chemistry.org |
| C-H Allylation | [Ru(p-cymene)Cl₂]₂ / K₃PO₄ | Allyl acetates | Ortho to carboxylate | nih.gov |
| C-H Methylation | Iridium catalyst | - | Ortho to carboxylate | nih.gov |
Substituent Effects on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic properties of both the carboxyl and dimethoxymethyl substituents. The carboxyl group is attached to an sp²-hybridized carbon, making it electron-withdrawing and thus deactivating the aromatic ring towards electrophilic aromatic substitution. libretexts.org
Substituents on a benzoic acid ring can significantly affect its acidity and the electron density of the aromatic ring. libretexts.orgyoutube.com Electron-withdrawing groups stabilize the carboxylate anion, increasing the acidity of the benzoic acid. libretexts.org Conversely, electron-donating groups destabilize the anion and decrease acidity. researchgate.net The dimethoxymethyl group, being an acetal of the electron-withdrawing formyl group, is expected to have a deactivating effect on the aromatic ring, albeit likely weaker than the aldehyde itself. ontosight.ai The methoxy groups within the dimethoxymethyl substituent can influence the electron density on the benzene ring. ontosight.ai In the case of this compound, both substituents are in a para-relationship, and their combined electronic effects will dictate the regioselectivity and rate of further aromatic substitutions.
The ortho-effect is a phenomenon where almost any substituent in the ortho position increases the acid strength of a benzoic acid, which is thought to be a combination of steric and electronic factors. libretexts.org
Redox Chemistry and Functional Group Manipulation
The dimethoxymethyl and benzoic acid functionalities can undergo a range of oxidation and reduction reactions, allowing for the selective transformation of this compound into other valuable compounds.
Oxidation Pathways Involving the Dimethoxymethyl Group
The dimethoxymethyl group, a protected form of an aldehyde, can be susceptible to oxidation. Under certain conditions, this group can be converted to a carboxylic acid. For example, the oxidation of 1-(dimethoxymethyl)naphthalene (B2947819) can yield naphthalene-1-carboxylic acid. The oxidation of alkyl side-chains on an aromatic ring to a carboxylic acid is a common transformation, often utilizing strong oxidizing agents like potassium permanganate (B83412). libretexts.org
The oxidation of the dimethoxymethyl group likely proceeds through initial hydrolysis to the corresponding aldehyde, 4-formylbenzoic acid, which is then rapidly oxidized to the dicarboxylic acid, terephthalic acid. nih.gov The selective oxidation of methylene (B1212753) C-H bonds in the presence of aromatic functionalities can be achieved using specific manganese catalysts, highlighting the potential for controlled oxidation reactions. nih.gov
Reduction Reactions of the Benzoic Acid Functionality
The carboxylic acid group of benzoic acid derivatives can be reduced to the corresponding primary alcohol. While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of co-reagents. sci-hub.se A combination of NaBH₄ and bromine has been shown to effectively reduce various benzoic acids to their corresponding alcohols in good yields. sci-hub.se Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) are also commonly used for this transformation. sci-hub.se The reduction of a similar compound, 4-(dimethoxymethyl)-2,3-difluorobenzoic acid, has been reported, indicating that this transformation is applicable to molecules bearing the dimethoxymethyl group. smolecule.com
Table 2: Reagents for the Reduction of Benzoic Acids to Benzyl Alcohols
| Reducing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Sodium Borohydride–Bromine | THF, reflux | A cost-effective and efficient method. | sci-hub.se |
| Lithium Aluminum Hydride | Anhydrous ether or THF | A powerful, non-selective reducing agent. | sci-hub.se |
4 Dimethoxymethyl Benzoic Acid As a Versatile Synthetic Intermediate
Precursor Role in Complex Organic Molecule Synthesis
The primary utility of 4-(dimethoxymethyl)benzoic acid lies in its function as a precursor for more intricate molecules. The dimethoxymethyl group serves as a protected form of an aldehyde. This protection is crucial in multi-step syntheses, preventing the highly reactive aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal (B89532) can be easily and selectively converted back to the aldehyde under mild acidic conditions when needed.
This strategic use as a latent aldehyde is complemented by the reactivity of the carboxylic acid group, which can undergo various transformations such as esterification, amidation, or reduction to an alcohol. The ability to sequentially or simultaneously manipulate these two functional groups makes it a powerful tool for synthetic chemists. For instance, research has demonstrated the use of this compound in creating complex conjugates, such as with cholesterol, showcasing its role in building elaborate molecular structures. researchgate.net Furthermore, related compounds containing the dimethoxymethyl moiety are employed in the synthesis of complex heterocyclic systems like pyrimidines, which are central to many biologically active compounds.
A research study detailed the synthesis of various methyl benzoates, where the related intermediate, 4-(dimethoxymethyl)benzonitrile, was formed during the process. doi.org This highlights the stability and utility of the dimethoxymethyl group in multi-step reaction sequences aimed at producing complex aromatic compounds.
Application in the Construction of Pharmaceutical Intermediates
The structural attributes of this compound make it a significant component in the field of medicinal chemistry and pharmaceutical development. musechem.com It is frequently listed as a key building block by suppliers of advanced chemical intermediates for the pharmaceutical industry. sigmaaldrich.com The compound serves as a scaffold to construct more complex molecules that are tested for various biological activities.
Derivatives of this compound, such as those incorporating fluorine atoms or other functional groups, are developed as intermediates for new pharmaceutical agents. musechem.com The synthesis of these intermediates often leverages the dual functionality of the parent molecule. For example, the carboxylic acid can be coupled with other molecules to form amide bonds, a common linkage in drug molecules, while the protected aldehyde remains available for later-stage modifications to fine-tune the biological activity or physical properties of the final compound.
Patents in the pharmaceutical field often cite processes involving related benzoic acid structures, such as 4-(aminomethyl)benzoic acid, which are used to build the core of complex drug candidates. google.com The use of 4-(4-(dimethoxymethyl)piperidin-1-yl)benzoic acid as a research chemical further underscores the importance of the dimethoxymethyl group in creating novel structures for pharmaceutical research. bldpharm.com
| Intermediate | Application Area | Reference |
|---|---|---|
| This compound | Medicinal applications and innovative synthetic chemistry | musechem.com |
| 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid | Pharmaceutical Intermediates | musechem.com |
| 4-(4-(Dimethoxymethyl)piperidin-1-yl)benzoic acid | Pharmaceutical Research | bldpharm.com |
| 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate | Lead compound in drug discovery |
Utilization in Agrochemical Synthesis
Similar to its role in pharmaceuticals, benzoic acid and its derivatives are foundational in the agrochemical industry. chemimpex.com These compounds are explored for their potential as active ingredients in pesticides and herbicides. While direct research on the specific agrochemical applications of this compound is not extensively published, the utility of the broader class of benzoic acid derivatives is well-documented.
For example, research has shown that benzoic acid itself and its hydroxylated derivatives can effectively suppress early blight disease in tomatoes, caused by the fungus Alternaria solani. nih.gov These compounds work by inducing the plant's own defense mechanisms. nih.gov This demonstrates the inherent biological activity of the benzoic acid scaffold.
Chemical suppliers market various substituted benzoic acids, including those with structures analogous to this compound, for use in formulating herbicides and pesticides. chemimpex.comalibaba.com The synthesis of new agrochemicals often involves creating a library of related compounds to find structures with optimal potency and environmental profiles. The unique functionalities of this compound make it a candidate for inclusion in such synthetic programs, where the protected aldehyde can be used to link to other molecular fragments or to be unveiled as a reactive toxophore.
Contributions to Specialty Chemical Production
Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the production of a variety of specialty chemicals. These are chemicals produced for specific, high-value applications, such as performance polymers, dyes, and electronic materials. Its classification as an "Advanced Chemical Intermediate" by major chemical suppliers points to its role in multi-step syntheses across various sectors of the chemical industry. sigmaaldrich.com
The compound's bifunctional nature allows it to be incorporated into polymer chains or to modify material surfaces. For instance, the carboxylic acid can be used to create polyester (B1180765) or polyamide linkages, while the aldehyde (after deprotection) can be used for cross-linking reactions or for grafting onto other substrates. A related compound, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate, is noted for its utility in the development of new materials. This adaptability makes this compound a valuable component in the toolbox of chemists developing new materials with tailored properties.
Derivative Chemistry and Advanced Synthetic Applications
Synthesis of Substituted Benzoic Acid Derivatives from 4-(dimethoxymethyl)benzoic Acid
The bifunctional nature of this compound allows for sequential or orthogonal modifications at the aromatic ring, the carboxylic acid moiety, and the acetal (B89532) group.
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regiochemical outcome of such substitutions is dictated by the directing effects of the two existing substituents: the carboxylic acid (-COOH) and the dimethoxymethyl [-CH(OCH₃)₂] group.
The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. libretexts.org Conversely, the dimethoxymethyl group, being an acetal, is considered an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms. libretexts.org The interplay of these opposing directing effects determines the position of incoming electrophiles. Generally, activating groups (like the acetal) have a stronger influence than deactivating groups (like the carboxylic acid). Therefore, substitution is expected to occur primarily at the positions ortho to the dimethoxymethyl group (positions 3 and 5).
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence | Predicted Substitution Position |
| -COOH | Deactivating (electron-withdrawing) | meta (to position 1) | Positions 3, 5 |
| -CH(OCH₃)₂ | Activating (electron-donating) | ortho, para (to position 4) | Positions 3, 5 |
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be applied. For instance, nitration would likely yield 4-(dimethoxymethyl)-3-nitrobenzoic acid as the major product.
The carboxylic acid and acetal functional groups are amenable to a variety of standard chemical transformations. These reactions can be performed to protect the groups, alter their reactivity, or build more complex structures.
The carboxylic acid can be converted into a range of derivatives. google.com Esterification, for example, can be achieved by reacting the acid with an alcohol under acidic catalysis or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com Amide formation is also a common transformation, typically proceeding via an activated carboxylic acid intermediate, such as an acid chloride.
The dimethoxymethyl group serves as a stable protecting group for a formyl (aldehyde) group. It is resistant to many reaction conditions but can be readily hydrolyzed back to the aldehyde using aqueous acid. oup.com This deprotection unmasks a reactive aldehyde functionality at the para-position, opening up a new set of possible reactions, such as Wittig reactions or reductive amination.
Table 2: Representative Derivatization Reactions
| Functional Group | Reagents and Conditions | Product |
| Carboxylic Acid | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst), heat | Methyl 4-(dimethoxymethyl)benzoate |
| Carboxylic Acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 4-(dimethoxymethyl)benzamide |
| Acetal | Aqueous HCl, heat | 4-formylbenzoic acid |
Cyclization Reactions and Heterocycle Formation
The strategic placement of the acetal and carboxylic acid groups on the benzene ring makes this compound and its derivatives valuable precursors for the synthesis of heterocyclic systems through cyclization reactions.
The dimethoxymethylphenyl moiety is a key structural motif for initiating intramolecular cyclization reactions. Research has shown that related compounds, such as [2-(dimethoxymethyl)phenyl]lithiums, can be generated and subsequently react with internal electrophiles to form cyclic structures. nih.gov This strategy involves the generation of a nucleophilic center on the aromatic ring (or a side chain) which can then attack a reactive site derived from or adjacent to the dimethoxymethyl group. Acid-promoted cyclization is also a common strategy, where hydrolysis of the acetal to the aldehyde is followed by an intramolecular condensation or addition reaction.
A notable application of this chemistry is in the synthesis of benzofuran (B130515) derivatives. A well-established method involves the reaction of lithiated 1-bromo-2-(dimethoxymethyl)benzenes with α-keto esters to produce 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. nih.gov These intermediates can then undergo an acid-catalyzed intramolecular cyclization. The acetal group is hydrolyzed to an aldehyde, which then reacts with the hydroxyl group to form a cyclic acetal. Subsequent oxidation yields the desired 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate structure. nih.gov While the starting material in the literature is a 2-(dimethoxymethyl)phenyl derivative, the principle demonstrates the utility of the dimethoxymethyl group as a masked aldehyde that can participate in the formation of a heterocyclic ring fused to the benzene core.
Table 3: Synthetic Sequence for Benzofuran-Type Structures from a Related Precursor
| Step | Description | Intermediate/Product Structure |
| 1 | Reaction of a [2-(dimethoxymethyl)phenyl]lithium with an α-keto ester. | 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoate |
| 2 | Acid-catalyzed intramolecular cyclization (hydrolysis and ring formation). | Cyclic acetal intermediate |
| 3 | Oxidation of the cyclic acetal. | 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate |
This sequence highlights a powerful strategy for building complex heterocyclic scaffolds from precursors containing the dimethoxymethylphenyl unit. nih.gov
Role in Multi-Component Reactions and Cascade Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving sequential bond-forming events, are highly efficient strategies in modern organic synthesis. beilstein-journals.org20.210.105rug.nl this compound is a valuable substrate for such processes, primarily through its deprotected form, 4-formylbenzoic acid.
Upon hydrolysis of the acetal, the resulting 4-formylbenzoic acid contains both an aldehyde and a carboxylic acid, making it an ideal component for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govbeilstein-journals.org
Ugi Four-Component Reaction (U-4CR): 4-Formylbenzoic acid could react with an amine, an isocyanide, and a second carboxylic acid (or use its own carboxylic acid function intramolecularly) to generate complex α-acylamino carboxamides.
Passerini Three-Component Reaction (P-3CR): In the absence of an amine, 4-formylbenzoic acid can react with an isocyanide and a carboxylic acid to yield α-acyloxy carboxamides.
These MCRs allow for the rapid assembly of complex, drug-like molecules from simple building blocks. Furthermore, the presence of multiple reactive sites allows for the design of cascade reactions, where an initial reaction triggers a sequence of subsequent intramolecular transformations, leading to the formation of polycyclic structures in a highly efficient manner. 20.210.105mdpi.com
Table 4: Potential Multi-Component Reactions of 4-Formylbenzoic Acid
| Reaction Name | Components | General Product Structure |
| Ugi Reaction | 4-Formylbenzoic acid, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Passerini Reaction | 4-Formylbenzoic acid, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |
Mechanistic Investigations of Transformations Involving 4 Dimethoxymethyl Benzoic Acid
Elucidating Reaction Mechanisms for Acetal (B89532) Formation and Deacetalization
The dimethoxymethyl group in 4-(dimethoxymethyl)benzoic acid is an acetal, which serves as a protected form of an aldehyde. The formation and cleavage (deacetalization) of this group are reversible processes typically catalyzed by acid. libretexts.orgnih.gov
The mechanism of acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen of the corresponding aldehyde, 4-formylbenzoic acid. libretexts.orgchemistrysteps.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like methanol (B129727). chemistrysteps.com The subsequent steps involve the formation of a hemiacetal intermediate, which is generally unstable and exists in equilibrium with the starting materials. youtube.com
The detailed steps are as follows:
Protonation of the Carbonyl Group: An acid catalyst donates a proton to the carbonyl oxygen, creating a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com
Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, leading to a protonated hemiacetal. libretexts.orgyoutube.com
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, forming the neutral hemiacetal intermediate. youtube.com
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the adjacent methoxy (B1213986) group assists in the departure of the water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). chemistrysteps.com
Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation. libretexts.org
Final Deprotonation: A base removes the final proton, yielding the acetal and regenerating the acid catalyst. youtube.com
Deacetalization follows the reverse pathway. It is initiated by the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxocarbenium ion. Subsequent attack by water and deprotonation steps lead to the hemiacetal, which then breaks down to the aldehyde and methanol. libretexts.org The entire process is an equilibrium, and the direction of the reaction can be controlled by the reaction conditions. For instance, removing water drives the equilibrium towards acetal formation. libretexts.orgnih.gov
Mechanistic Studies of Functional Group Interconversions
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the acetal. Mechanistic studies of their interconversions are key to its synthetic utility.
Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from an alcohol. A series of proton transfers and the elimination of a water molecule lead to the final ester product.
Oxidation and Reduction Reactions:
Oxidation: While the acetal group is generally stable to many oxidizing agents, the aromatic ring and the carboxylic acid can be made to react under specific conditions. organic-chemistry.org For example, vigorous oxidation of alkyl arenes with reagents like potassium permanganate (B83412) (KMnO₄) or a mixture of chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) can lead to the corresponding benzoic acids. imperial.ac.uk In the case of this compound, such harsh conditions might also lead to the cleavage of the acetal.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk The mechanism involves the transfer of hydride ions to the carbonyl carbon. The acetal group is generally stable under these conditions. organic-chemistry.org Conversely, selective reduction of an aldehyde or ketone in the presence of a carboxylic acid can be achieved using milder reagents. imperial.ac.uk
Conversion to Other Functional Groups: The carboxylic acid can be a precursor to other functional groups. For instance, it can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a versatile intermediate that can be readily converted into amides, esters, and other derivatives. pressbooks.pub Recent studies have also explored deacylative halogenation as a method for converting methyl ketones into alkyl halides, showcasing innovative approaches to functional group interconversions. nih.gov
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into transition states, intermediates, and reaction energetics that are often difficult to obtain experimentally. nih.govufl.edu
Density Functional Theory (DFT): DFT is a widely used computational method for studying reaction pathways due to its balance of accuracy and computational cost. numberanalytics.com For reactions involving this compound, DFT calculations can be used to:
Model the geometries of reactants, intermediates, transition states, and products.
Calculate the activation energies for each step of the reaction, helping to identify the rate-determining step.
Investigate the electronic structure of key species to understand bonding and charge distribution.
For example, DFT studies on acetal hydrolysis can elucidate the structure of the oxocarbenium ion intermediate and the transition states leading to its formation and subsequent reaction. nih.gov
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide a dynamic picture of the reaction, showing the explicit movement of atoms over time. ufl.edu This method can be particularly useful for studying the role of solvent molecules in the reaction mechanism, such as their involvement in proton transfer steps during acetal formation or hydrolysis.
Automated Reaction Path Searching: Modern computational methods include algorithms for automatically exploring potential reaction pathways. ufl.edu These tools can help identify novel or unexpected reaction mechanisms that might not be considered in manually hypothesized pathways. nih.gov
Below is a table summarizing computational approaches used in mechanistic studies:
| Computational Method | Application in Studying this compound Reactions | Key Insights Provided |
| Density Functional Theory (DFT) | Calculating the potential energy surface for acetal formation/hydrolysis and functional group interconversions. | Geometries of intermediates and transition states, reaction energy barriers, and electronic properties. numberanalytics.com |
| Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) | Providing highly accurate benchmark energies for key reaction steps. | High-accuracy energetics for complex reaction mechanisms. numberanalytics.com |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic process of reactions in the presence of solvent. | Role of solvent in proton transfer and stabilization of intermediates. ufl.edu |
| Automated Reaction Path Search | Exploring all possible reaction pathways without initial hypotheses. | Discovery of novel or competing reaction mechanisms. nih.govufl.edu |
Spectroscopic Probing of Reaction Intermediates
Spectroscopic techniques are indispensable for detecting and characterizing transient species like reaction intermediates, providing direct experimental evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the progress of reactions involving this compound. By taking spectra at different time points, one can observe the disappearance of reactant signals and the appearance of product signals. More advanced NMR techniques, such as in-situ NMR, can be used to detect and characterize short-lived intermediates. For instance, the hemiacetal intermediate in acetal formation might be observable at low temperatures.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. rsc.org The strong carbonyl (C=O) stretch of the carboxylic acid group (around 1700 cm⁻¹) and the characteristic C-O stretches of the acetal group (around 1100 cm⁻¹) can be monitored to follow the course of a reaction. rsc.org For example, during the esterification of the carboxylic acid, the broad O-H stretch of the acid would disappear, and a new C=O stretch corresponding to the ester would appear.
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of intermediates and products. Techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize and detect transient species from the reaction mixture, providing evidence for their existence.
The following table outlines the application of various spectroscopic techniques:
| Spectroscopic Technique | Information Gained | Application to this compound Reactions |
| Nuclear Magnetic Resonance (NMR) | Structural information, reaction kinetics | Monitoring the conversion of the aldehyde to the acetal; detecting hemiacetal intermediates. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Observing the disappearance of the carbonyl group during reduction and the appearance/disappearance of hydroxyl and ether bands. rsc.org |
| Mass Spectrometry (MS) | Molecular weight of species | Identification of reaction intermediates and products in complex mixtures. |
| UV-Vis Spectroscopy | Changes in electronic conjugation | Monitoring reactions that alter the aromatic system or introduce chromophores. |
By combining these experimental and computational approaches, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved, facilitating its use in organic synthesis.
Future Research Directions and Emerging Applications in Organic Chemistry
Development of Sustainable Synthesis Approaches for 4-(dimethoxymethyl)benzoic Acid
The traditional synthesis of this compound and its esters often relies on multi-step processes using reagents that are not environmentally friendly. nih.gov For instance, the conversion of 4-formylbenzoic acid to its dimethyl acetal (B89532) can involve the use of thionyl chloride and methanol (B129727), a method that generates stoichiometric byproducts. nih.gov Future research is increasingly directed towards greener and more sustainable synthetic routes.
Key areas of development in sustainable synthesis include:
Catalytic Acetalization: Moving away from stoichiometric reagents, research is focusing on the development of efficient and recyclable catalysts for the acetalization of 4-formylbenzoic acid. Solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., KSF clay) and zeolites, offer advantages like ease of separation and reusability, minimizing waste. nih.govmsuniv.ac.in Microwave-assisted solvent-free conditions using catalysts like boric acid are also being explored to reduce reaction times and energy consumption. nih.gov
Electrochemical Methods: Organic electrosynthesis is emerging as a powerful tool for sustainable chemistry. beilstein-journals.org The electrocarboxylation of p-tolualdehyde derivatives presents a potential route to this compound, utilizing CO2 as a renewable C1 source. beilstein-journals.org Furthermore, solar-driven electrochemical processes (STEP) have been demonstrated for the synthesis of benzoic acid from toluene, a technology that could be adapted for its derivatives. rsc.org
Benign Solvents and Reagents: The use of green solvents like water, supercritical CO2, and ionic liquids is a key principle of green chemistry. msuniv.ac.in Future synthetic strategies will likely focus on adapting the synthesis of this compound to these environmentally benign solvent systems. msuniv.ac.in Additionally, the use of safer reagents, such as dimethyl carbonate as a green methylating agent, is being investigated. msuniv.ac.in
A comparative look at traditional versus potential green synthesis methods is presented in Table 7.1.
Table 7.1: Comparison of Synthetic Approaches for this compound and Related Compounds
| Feature | Traditional Synthesis | Emerging Sustainable Approaches |
|---|---|---|
| Reagents | Often stoichiometric (e.g., SOCl₂) | Catalytic (e.g., solid acids), electrochemical |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, scCO₂, ionic liquids) |
| Energy | Conventional heating | Microwave irradiation, solar energy |
| Byproducts | Stoichiometric waste | Minimal byproducts, recyclable catalysts |
Catalytic Transformations and C-H Functionalization of Related Scaffolds
The functionalization of the aromatic ring of benzoic acid derivatives through carbon-hydrogen (C-H) activation is a rapidly developing field in organic synthesis. This approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.govnih.gov
Future research in this area will likely focus on the following:
Ortho- and Meta-Selective Functionalization: While ortho-C-H functionalization of benzoic acids is well-established, meta-selective functionalization remains a significant challenge. nih.govnih.gov The development of novel directing groups and transition-metal catalysts (e.g., based on palladium or iridium) will be crucial for achieving high regioselectivity in the C-H functionalization of scaffolds related to this compound. nih.govnih.govdiva-portal.orgacs.org
Diverse Catalytic Transformations: The dimethoxymethyl group in this compound is a protected aldehyde, which can participate in a variety of catalytic transformations. Research is expected to explore its use in reactions such as hydroformylation, reductive amination, and multicomponent reactions to build molecular complexity.
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the this compound scaffold will open up new avenues for the synthesis of chiral molecules, which are of significant importance in the pharmaceutical industry.
Mechanistic Studies: A deeper understanding of the mechanisms of these catalytic reactions, including the role of the catalyst, ligands, and reaction conditions, will be essential for the rational design of more efficient and selective transformations. mdpi.comsioc-journal.cn
Table 7.2 summarizes some of the transition-metal catalyzed C-H functionalization reactions that have been applied to benzoic acid derivatives and could be extended to this compound.
Table 7.2: Examples of Catalytic C-H Functionalization of Benzoic Acid Scaffolds
| Functionalization | Catalyst System | Position | Reference |
|---|---|---|---|
| Iodination | [Cp*IrCl₂]₂ | ortho | diva-portal.orgacs.org |
| Olefination | Pd(OAc)₂ with a nitrile-based template | meta | nih.govnih.gov |
| Acetoxylation | Pd(OAc)₂ with a nitrile-based template | meta | nih.govnih.gov |
Exploration of Novel Synthetic Applications in Materials Science
The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties. Its carboxylic acid group can be used for esterification or amidation, while the protected aldehyde can be deprotected and utilized in subsequent reactions.
Future applications in materials science are envisioned in the following areas:
Metal-Organic Frameworks (MOFs): Benzoic acid derivatives are widely used as organic linkers in the construction of MOFs. rsc.orgorientjchem.org this compound offers the potential to create functional MOFs where the dimethoxymethyl group can be post-synthetically modified. eeer.org This could allow for the introduction of specific functionalities within the pores of the MOF, leading to applications in gas storage, catalysis, and sensing. mdpi.com
Polymers and Conjugated Oligomers: The compound can be incorporated into polymer backbones or as pendant groups. For example, it has been used in the solid-phase synthesis of oligo-para-phenylenevinylenes (OPVs), which are of interest for their electronic and optical properties. ox.ac.uk Future work could explore its use in the synthesis of photosensitive or degradable polymers.
Surface Modification: The carboxylic acid group can be used to anchor the molecule to surfaces, while the aldehyde can be used to further functionalize the surface. This could be relevant for the development of biosensors, functionalized nanoparticles, and smart coatings.
Liquid Crystals: The rigid aromatic core of this compound suggests its potential use in the synthesis of liquid crystalline materials. The ability to modify the aldehyde group could allow for the fine-tuning of the mesomorphic properties.
Design and Synthesis of Advanced Scaffolds Derived from this compound
In medicinal chemistry and drug discovery, molecular scaffolds form the core of new therapeutic agents. mdpi.comtudublin.ie this compound provides a versatile platform for the synthesis of a wide range of advanced scaffolds.
Promising future directions include:
Heterocyclic Chemistry: The aldehyde functionality (after deprotection) is a key precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, methyl 4-(dimethoxymethyl)benzoate has been used as a starting material for the synthesis of 2-oxo-1,2-dihydroquinoline derivatives, which are being investigated as potential drug candidates. nih.gov
Combinatorial Chemistry and Fragment-Based Drug Discovery: The compound is an ideal building block for combinatorial libraries due to its two distinct functional groups. sigmaaldrich.com In fragment-based drug discovery, it can serve as a starting point for the development of larger, more potent molecules. rsc.org
Bioconjugation: The carboxylic acid can be activated and coupled to biomolecules such as peptides, proteins, or oligonucleotides. The aldehyde can then be used for specific labeling or for attaching other molecular entities. For example, it has been used in the synthesis of cholesterol conjugates. researchgate.net
Prodrug Design: The carboxylic acid or the aldehyde functionality can be masked to create prodrugs that release the active compound under specific physiological conditions. This can improve the pharmacokinetic properties and reduce side effects. nih.gov
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a wide range of scientific and technological applications.
Q & A
Q. How is the crystal structure of 4-(dimethoxymethyl)benzoic acid determined experimentally?
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer: Two primary approaches:
- Friedel-Crafts Acylation : React 4-hydroxybenzoic acid with chloromethyl methyl ether under acidic conditions (H₂SO₄ catalysis). Monitor by TLC (silica gel, ethyl acetate/hexane) .
- Ester Hydrolysis : Start with methyl 4-(dimethoxymethyl)benzoate. Hydrolyze using NaOH (2M, 60°C, 4 hrs), followed by acidification (HCl) to precipitate the product . Purity Control : Validate via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental solubility data for this compound?
Methodological Answer: Contradictions often arise from polymorphic forms or solvent interactions. Strategies include:
- Gravimetric Analysis : Saturate solvents (e.g., DMSO, ethanol) at 25°C, filter, and weigh residues after evaporation .
- Thermodynamic Modeling : Use the Apelblat equation to correlate temperature-dependent solubility. Compare with COSMO-RS predictions for solvent effects .
- Powder X-ray Diffraction (PXRD) : Identify polymorphs by matching experimental patterns with simulated data from CrystalMaker .
Table 2: Example Solubility Data for Analogues
| Compound | Solubility in DMSO (g/100 mL) | Reference |
|---|---|---|
| 4-(Dimethylamino)benzoic acid | 12.3 ± 0.5 (25°C) |
Q. What advanced techniques optimize the regioselective functionalization of this compound?
Methodological Answer: To enhance selectivity in cross-coupling reactions:
- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent metal coordination interference .
- Ligand Screening : Test Buchwald (XPhos) or Josiphos ligands in palladium-catalyzed couplings. Track kinetics via in situ IR .
- Computational Guidance : Use DFT (Gaussian 16, B3LYP/6-31G*) to predict transition-state energies for competing pathways .
Q. How are intermolecular interactions in this compound analyzed computationally?
Methodological Answer:
- Hirshfeld Surface Analysis : Map close contacts (e.g., H-bonding, π-stacking) with CrystalExplorer using crystallographic data .
- DFT Calculations : Optimize dimer geometries in Gaussian 16. Calculate interaction energies with counterpoise correction for basis set superposition error .
- Lattice Energy : Compute via PIXEL (in CLP software) to partition Coulomb, polarization, and dispersion contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
